A Technical Guide to N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine (CAS 55100-02-2): Properties, Synthesis, and Applications
A Technical Guide to N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine (CAS 55100-02-2): Properties, Synthesis, and Applications
Section 1: Introduction and Overview
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine, registered under CAS Number 55100-02-2, is a secondary amine featuring a unique combination of functional moieties: a flexible methoxyethyl group and a saturated heterocyclic tetrahydrofurfuryl group. This structure imparts a distinct set of physicochemical properties, making it a valuable and versatile intermediate in various fields of chemical synthesis.[1] Its application is particularly noted in the development of complex molecules for pharmaceuticals, agrochemicals, and specialty materials.[1][2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates available data on the compound's properties, provides a detailed, field-proven synthesis protocol, explores its chemical reactivity, and discusses its current and potential applications, with a strong emphasis on safety and handling.
Section 2: Physicochemical and Spectroscopic Properties
The utility of a chemical intermediate is fundamentally defined by its physical and chemical properties. This section details the known attributes of N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine.
Chemical Identity and Physical Data
Quantitative data for this compound is summarized in the tables below. It is characterized as a liquid at room temperature.[3] For optimal stability, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[3][4] Specific supplier recommendations include storage at 2-8°C under dry conditions.[4]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 55100-02-2 | [2][3][4] |
| Molecular Formula | C₈H₁₇NO₂ | [1][3][4] |
| Molecular Weight | 159.23 g/mol | [2][4] |
| Synonyms | 2-Methoxy-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine | [4] |
| SMILES | COCCNCC1CCCO1 | [1][4] |
| InChIKey | XFMVWTLWOAPUIJ-UHFFFAOYSA-N |[2] |
Table 2: Physical and Computational Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Liquid | [3] |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | [4] |
| LogP (Predicted) | 0.4014 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 5 | [4] |
| Refractive Index, Density, Boiling Point | Not Available |[3] |
Predicted Spectroscopic Features
While publicly accessible experimental spectra for this specific compound are limited, its structure allows for the confident prediction of key spectroscopic signals. These predictions are crucial for reaction monitoring and quality control during and after synthesis.
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¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include a singlet at approximately 3.3 ppm for the methoxy (-OCH₃) protons. The various methylene (-CH₂-) groups on the ethyl and tetrahydrofuran fragments would appear as multiplets between 1.5 and 4.0 ppm. The single proton on the nitrogen (-NH-) would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.
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¹³C NMR: The carbon spectrum would display eight distinct signals corresponding to each carbon atom in the asymmetric structure. The methoxy carbon would resonate around 59 ppm. The carbons adjacent to the nitrogen and oxygen atoms would appear further downfield, typically in the 45-80 ppm range.
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IR Spectroscopy: The infrared spectrum would be characterized by the absence of a primary amine's N-H stretching doublet and the presence of a single, weaker N-H stretch for the secondary amine around 3300-3350 cm⁻¹. Strong C-O stretching bands for the ether linkages would be prominent in the 1050-1150 cm⁻¹ region. C-H stretching vibrations would be observed just below 3000 cm⁻¹.
Section 3: Synthesis and Purification
The most direct and common method for preparing N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is through reductive amination.[2] This well-established reaction provides a reliable pathway to the target compound from commercially available starting materials.
Principle of Synthesis: Reductive Amination
Reductive amination involves two key transformations in a single pot:
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Imine Formation: The primary amine (2-methoxyethylamine) reacts with the aldehyde (tetrahydrofuran-2-carbaldehyde) to form a Schiff base, or imine intermediate, with the loss of a water molecule.
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Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the imine C=N double bond to form the final secondary amine product.
The choice of reducing agent is critical. Mild hydride donors like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred because they are selective for the imine and will not readily reduce the starting aldehyde, allowing the reaction to proceed efficiently.[2] The reaction is typically conducted in an inert atmosphere to prevent potential oxidation of the aldehyde starting material.[2]
Caption: Reductive amination workflow for synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles. Researchers must conduct their own risk assessment and optimization.
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Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tetrahydrofuran-2-carbaldehyde (1.0 eq).
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Solvent Addition: Dissolve the aldehyde in absolute ethanol (approx. 5 mL per mmol of aldehyde).
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Amine Addition: Add 2-methoxyethylamine (1.1 eq) dropwise to the stirring solution at room temperature. Stir the mixture for 1 hour under a nitrogen atmosphere to facilitate imine formation.
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Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway conditions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting materials.
-
Quenching: Carefully quench the reaction by slowly adding water at 0°C to decompose any excess NaBH₄.
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Extraction: Remove the ethanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
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Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine as a liquid.
Section 4: Chemical Reactivity and Stability
The reactivity of the title compound is governed by the secondary amine and the two ether linkages.
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Oxidation: The nitrogen atom's lone pair of electrons makes it susceptible to oxidation, potentially forming the corresponding N-oxide or other oxidized derivatives under the influence of common oxidizing agents.[2]
-
Reduction: While the amine itself is in a reduced state, further reduction is generally not applicable unless other reducible functional groups are present in derivatives.[2]
-
Substitution: The N-H proton can be substituted, for example, via alkylation or acylation, to generate tertiary amines or amides, respectively. This reactivity is fundamental to its use as a building block.
-
Stability: The compound is stable under recommended storage conditions.[3] However, it is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[3] The tetrahydrofuran ring, like other ethers, has the potential to form explosive peroxides upon prolonged exposure to air and light, although this is more pronounced in unsubstituted THF. Prudent handling and storage under an inert atmosphere are recommended for long-term stability.
Section 5: Applications in Research and Development
The unique combination of a hydrophilic ether chain and a heterocyclic ring system makes N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine a scaffold of significant interest.[1]
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Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate for building more complex molecules.[1] The secondary amine provides a reactive handle for attaching the scaffold to other molecular fragments, while the ether and tetrahydrofuran moieties can influence solubility, metabolic stability, and binding interactions with biological targets.[2] Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition in drug design.[2]
-
Asymmetric Synthesis: As a chiral building block (if resolved into its enantiomers), it can be used in the preparation of single-enantiomer drugs, which is a critical aspect of modern medicinal chemistry.[1]
-
Materials Science: The compound's structure suggests potential applications in the development of novel polymers or coatings, where the amine can be incorporated into a polymer backbone or act as a curing agent.[2]
Caption: Relationship between structure and applications.
Section 6: Safety and Handling
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is classified as a hazardous substance that requires careful handling to avoid exposure.[3]
Table 3: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protection:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[3]
-
Respiratory Protection: Avoid breathing fumes, vapors, or mist. If ventilation is inadequate, use a suitable respirator.[3]
-
-
General Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[3]
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and seek medical advice.
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
Section 7: Conclusion
N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)amine is a valuable chemical intermediate with a promising profile for applications in drug discovery, agrochemical development, and materials science. Its synthesis via reductive amination is straightforward and scalable. While a lack of extensive publicly available physical data exists, its structural features and predicted properties provide a solid foundation for its use in research and development. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant properties. As the demand for novel molecular scaffolds grows, the utility of versatile building blocks like this amine is set to increase.
